REACTION_CXSMILES
|
C([N:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[CH:13]([OH:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)(OC(C)(C)C)=O.FC(F)(F)C(O)=O>ClCCl>[OH:20][CH:13]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH:9]1[CH2:10][CH2:11][CH2:12][NH:8]1
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1C(CCC1)C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
as a mixture of diasteromers
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in dichloromethane (200 mL)
|
Type
|
WASH
|
Details
|
washed with saturated aq. sodium bicarbonate (3×100 DL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers are extracted with dichloromethane (4×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined organic layers are concentrated
|
Type
|
DISTILLATION
|
Details
|
The crude product is distilled in a Kugelrohr apparatus (150-175° C., 0.2 Torr)
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C1NCCC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.47 g | |
YIELD: CALCULATEDPERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([N:8]1[CH2:12][CH2:11][CH2:10][CH:9]1[CH:13]([OH:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)(OC(C)(C)C)=O.FC(F)(F)C(O)=O>ClCCl>[OH:20][CH:13]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH:9]1[CH2:10][CH2:11][CH2:12][NH:8]1
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N1C(CCC1)C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
as a mixture of diasteromers
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated
|
Type
|
DISSOLUTION
|
Details
|
dissolved in dichloromethane (200 mL)
|
Type
|
WASH
|
Details
|
washed with saturated aq. sodium bicarbonate (3×100 DL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers are extracted with dichloromethane (4×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
the combined organic layers are concentrated
|
Type
|
DISTILLATION
|
Details
|
The crude product is distilled in a Kugelrohr apparatus (150-175° C., 0.2 Torr)
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C1NCCC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.47 g | |
YIELD: CALCULATEDPERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |